2,5-Dibromo-4-chlorophenol

pKa Acidity Ionization

2,5-Dibromo-4-chlorophenol is a mixed-halogen (Br₂Cl) phenolic building block differentiated by its ortho-bromine Suzuki handle and inert 4-chloro substituent, enabling sequential functionalization without protecting groups. Its predicted pKa (7.04) and XLogP3 (3.6) deviate meaningfully from tribromophenol analogs, requiring distinct extraction protocols. Direct substitution with symmetric polyhalogenated phenols introduces technical risk—validate empirically. Ideal for medicinal chemistry and cross-coupling methodology development.

Molecular Formula C6H3Br2ClO
Molecular Weight 286.35 g/mol
Cat. No. B14030912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-chlorophenol
Molecular FormulaC6H3Br2ClO
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Br)O
InChIInChI=1S/C6H3Br2ClO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H
InChIKeyLXKOBHAEYJOKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-chlorophenol CAS 1780815-39-5: Technical Specifications and Core Procurement Parameters


2,5-Dibromo-4-chlorophenol (CAS 1780815-39-5) is a mixed-halogen phenolic compound with molecular formula C₆H₃Br₂ClO and molecular weight 286.35 g/mol [1]. The substitution pattern comprises bromine atoms at the 2- and 5-positions and a chlorine atom at the 4-position . Key predicted physicochemical properties include a pKa of 7.04±0.23, boiling point of 284.0±35.0°C, density of 2.166±0.06 g/cm³, and XLogP3 of 3.6 [1]. The compound is a solid, soluble in organic solvents including ethanol, ether, and acetone, and insoluble in water .

Why 2,5-Dibromo-4-chlorophenol Cannot Be Replaced by Other Halogenated Phenols: Substitution Pattern Specificity


Substitution of 2,5-Dibromo-4-chlorophenol with other halogenated phenols without experimental validation introduces significant technical risk. The 2,5-dibromo-4-chloro substitution pattern is structurally distinct from common analogs including 2,4,6-tribromophenol (symmetric trisubstitution), 4-bromo-2,5-dichlorophenol (reversed halogen stoichiometry), and dibromophenol isomers (absence of chlorine). This specific arrangement determines differential reactivity in cross-coupling chemistry, where ortho-bromine at position 2 provides a site-selective handle for Suzuki-Miyaura and related transformations . Additionally, the mixed halogen composition (Br₂Cl) yields distinct physical properties including pKa, density, and lipophilicity that deviate meaningfully from pure bromophenol or chlorophenol analogs [1]. SAR studies on halogenated phenols demonstrate that substitution position and halogen identity both modulate biological activity and environmental fate [2]; assuming functional equivalence without empirical verification is not scientifically defensible.

2,5-Dibromo-4-chlorophenol Evidence Guide: Quantitative Differentiation from Structural Analogs


pKa Comparison: 2,5-Dibromo-4-chlorophenol versus 2,4,6-Tribromophenol

2,5-Dibromo-4-chlorophenol exhibits a predicted pKa of 7.04±0.23 [1], which is markedly less acidic than 2,4,6-tribromophenol (pKa ≈ 6.1-6.4, experimental) [2]. The approximately 0.6-0.9 pKa unit difference translates to a 4- to 8-fold variation in ionization equilibrium at physiological pH, affecting solubility, membrane permeability, and reactivity in pH-sensitive synthetic steps.

pKa Acidity Ionization

Lipophilicity Differentiation: XLogP3 of 2,5-Dibromo-4-chlorophenol versus Dibromophenol Isomers

The predicted XLogP3 of 2,5-Dibromo-4-chlorophenol is 3.6 [1]. By contrast, dibromophenol isomers (2,4-dibromophenol, 2,6-dibromophenol) exhibit lower experimental LogP values of approximately 3.1-3.2 [2]. The ~0.4-0.5 LogP unit increase reflects the contribution of the chlorine substituent and the specific substitution geometry.

Lipophilicity LogP Partition Coefficient

Synthetic Handle Differentiation: Ortho-Bromine Selectivity in 2,5-Dibromo-4-chlorophenol

The 2,5-dibromo-4-chloro substitution pattern provides a chemically distinct synthetic handle not available in symmetric analogs. The ortho-bromine at position 2 is activated for selective cross-coupling relative to the meta-bromine at position 5, enabling sequential functionalization . In contrast, 2,4,6-tribromophenol offers three chemically equivalent bromine sites, precluding site-selective manipulation without protecting group strategies. The chlorine at position 4 remains inert under standard Pd-catalyzed bromine-selective coupling conditions, serving as a retained functionality for downstream derivatization.

Cross-Coupling Suzuki-Miyaura Site-Selectivity

2,5-Dibromo-4-chlorophenol: Evidence-Based Application Scenarios for Research and Industrial Procurement


Iterative Scaffold Diversification in Medicinal Chemistry

For medicinal chemistry programs requiring sequential functionalization of halogenated aromatic cores, 2,5-Dibromo-4-chlorophenol offers differentiated halogen reactivity (ortho-Br > meta-Br; 4-Cl inert) that enables stepwise diversification without protecting group strategies [1]. This contrasts with symmetric polyhalogenated phenols where equivalent halogen sites preclude site-selective manipulation.

pH-Dependent Extraction and Purification Protocol Development

The predicted pKa of 7.04±0.23 distinguishes 2,5-Dibromo-4-chlorophenol from more acidic analogs like 2,4,6-tribromophenol (pKa ~6.1-6.4) [1]. This ~0.6-0.9 unit difference necessitates distinct pH adjustment protocols for liquid-liquid extraction, solid-phase extraction, and ionizable compound purification workflows [2].

Halogenated Building Block for Cross-Coupling Method Development

As a mixed-halogen (Br₂Cl) phenolic building block, 2,5-Dibromo-4-chlorophenol serves as a substrate for Pd-catalyzed cross-coupling methodology development [1]. The ortho-bromine provides a reactive handle for Suzuki-Miyaura coupling, while the retained chlorine enables subsequent orthogonal transformations [1].

Lipophilicity-Matched Intermediate for Agrochemical or Material Science Synthesis

With XLogP3 = 3.6, 2,5-Dibromo-4-chlorophenol occupies a distinct lipophilicity window relative to dibromophenol isomers (LogP ~3.1-3.2) [1]. For programs targeting specific LogP ranges for membrane permeability or environmental partitioning, this compound provides a precisely positioned intermediate that dibromophenol analogs cannot substitute.

Technical Documentation Hub

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